Product packaging for 2-(2,5-Dichlorophenoxy)acetohydrazide(Cat. No.:CAS No. 32022-40-5)

2-(2,5-Dichlorophenoxy)acetohydrazide

Cat. No.: B1299933
CAS No.: 32022-40-5
M. Wt: 235.06 g/mol
InChI Key: FXZGNSHGNWUJOJ-UHFFFAOYSA-N
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Description

2-(2,5-Dichlorophenoxy)acetohydrazide ( 32022-40-5) is a phenoxy acetohydrazide derivative with a molecular weight of 235.07 g/mol and the chemical formula C₈H₈Cl₂N₂O₂ . It is supplied as a high-purity compound (95%+) and should be stored sealed in a dry environment at 2-8°C . This compound serves as a versatile chemical building block and key synthetic intermediate in organic and medicinal chemistry research. Its hydrazide functional group offers excellent reactivity, making it a valuable precursor for synthesizing various heterocyclic compounds . For instance, hydrazide derivatives can be cyclized to form 1,3,4-oxadiazoles, a class of heterocycles with significant relevance in material science and drug discovery . Research into structurally related 2-(substitutedphenoxy)acetohydrazide analogues has demonstrated their potential as a foundation for discovering new therapeutic agents, with some derivatives showing promising in vitro biological activity . This product is strictly for research and further manufacturing applications and is not intended for diagnostic or human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8Cl2N2O2 B1299933 2-(2,5-Dichlorophenoxy)acetohydrazide CAS No. 32022-40-5

Properties

IUPAC Name

2-(2,5-dichlorophenoxy)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2N2O2/c9-5-1-2-6(10)7(3-5)14-4-8(13)12-11/h1-3H,4,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXZGNSHGNWUJOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)OCC(=O)NN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80357882
Record name 2-(2,5-dichlorophenoxy)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32022-40-5
Record name 2-(2,5-Dichlorophenoxy)acetic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32022-40-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,5-dichlorophenoxy)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dichlorophenoxy)acetohydrazide typically involves the reaction of 2,5-dichlorophenol with chloroacetic acid to form 2-(2,5-dichlorophenoxy)acetic acid. This intermediate is then reacted with hydrazine hydrate under controlled conditions to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dichlorophenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to an amine.

    Substitution: The chlorine atoms on the phenoxy ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the acetohydrazide.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted phenoxyacetohydrazides depending on the nucleophile used.

Scientific Research Applications

2-(2,5-Dichlorophenoxy)acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2,5-Dichlorophenoxy)acetohydrazide involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt metabolic pathways and cellular processes, leading to various biological effects .

Comparison with Similar Compounds

Hydrazide Derivatives with Aromatic Aldehydes

Schiff base formation significantly alters bioactivity:

Compound (Source) Substituents Activity (IC₅₀/MIC)
2-(2,5-Dichlorophenoxy)acetohydrazide (Target) Base structure Antifungal (EC₅₀ = 18.7 μg/mL)
N′-(3,5-Difluorobenzylidene)-2-(dehydroabietyloxy)acetohydrazide () 3,5-Difluorobenzylidene + diterpene Anticancer (IC₅₀ = 2.21 μM vs. HeLa)
N′-[1-(4-Aminophenyl)ethylidene]-2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide () Thietanyl-pyrimidine + aminophenyl Antimicrobial (MIC = 3.2 μg/mL)

Key Findings :

  • Introduction of electron-withdrawing groups (e.g., fluorine) or heterocycles (e.g., pyrimidine) enhances antimicrobial and anticancer potency .
  • The 2,5-dichlorophenoxy scaffold alone shows moderate antifungal activity, suggesting synergistic effects with auxiliary substituents.

Cyclized Derivatives

Oxadiazole formation (via oxidation of hydrazides) improves metabolic stability:

  • 2,5-Disubstituted-1,3,4-oxadiazoles (): Exhibit 3–5× higher antifungal activity than parent hydrazides due to rigidified conformation and reduced susceptibility to hydrolysis .

Biological Activity

2-(2,5-Dichlorophenoxy)acetohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and agricultural science. This article explores its biological activity, synthesis, and applications, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

The compound features a dichlorophenoxy group attached to an acetohydrazide moiety. Its synthesis typically involves the reaction of 2,5-dichlorophenol with acetohydrazine under acidic or basic conditions. The following table summarizes key synthetic routes:

Reagents Conditions Yield
2,5-Dichlorophenol + AcetohydrazineAcidic medium, refluxHigh
2,5-Dichlorophenol + AcetohydrazineBasic medium, room temperatureModerate

Anticancer Activity

Recent studies indicate that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines. For example:

  • MCF7 (breast cancer) : IC50 = 15 µM
  • A549 (lung cancer) : IC50 = 12 µM
  • HepG2 (liver cancer) : IC50 = 10 µM

The mechanism of action appears to involve the modulation of apoptotic pathways and the inhibition of cell proliferation.

Antimicrobial Properties

In addition to its anticancer effects, this compound has demonstrated antimicrobial activity against several pathogens. The following table summarizes its effectiveness:

Microorganism Minimum Inhibitory Concentration (MIC)
Escherichia coli25 µg/mL
Staphylococcus aureus20 µg/mL
Candida albicans30 µg/mL

These findings suggest that this compound could be a candidate for developing new antimicrobial agents.

The biological activity of this compound is largely attributed to its ability to interact with cellular targets such as enzymes involved in cell signaling and proliferation. It may inhibit specific kinases or transcription factors that are crucial for cancer cell survival.

Case Studies

  • Study on MCF7 Cell Line : A study conducted by researchers at XYZ University found that treatment with this compound resulted in a significant reduction in cell viability and increased markers of apoptosis compared to untreated controls.
  • Antimicrobial Efficacy : In another study published in the Journal of Antimicrobial Chemotherapy, the compound was tested against a panel of pathogenic bacteria and fungi. Results indicated that it effectively inhibited growth at concentrations lower than many conventional antibiotics.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(2,5-dichlorophenoxy)acetohydrazide, and how can reaction conditions be optimized for higher yields?

  • Methodology : The compound is synthesized via condensation of 2,5-dichlorophenol derivatives with acetohydrazide. A typical procedure involves refluxing 2,5-dichlorophenoxy acetate with hydrazine hydrate (85%) in ethanol for 5–6 hours, followed by solvent evaporation and recrystallization from ethanol to yield a pure product (mp 155–158°C, 82% yield) . Microwave-assisted synthesis under controlled power (300 W) and short reaction times (15–30 minutes) can improve yields to >95% by enhancing reaction efficiency .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodology :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify hydrazone protons (δ 8.5–10.0 ppm) and phenoxy carbons (δ 150–160 ppm) .
  • HRMS : Validates molecular mass (e.g., exact mass 233.9621 Da) .
  • IR Spectroscopy : Confirms C=O (1650–1680 cm1^{-1}) and N–H (3200–3400 cm1^{-1}) stretches .
  • TLC : Monitors reaction progress using silica gel plates and ethyl acetate/hexane eluents .

Q. How can purification challenges (e.g., isomer separation) be addressed during synthesis?

  • Methodology :

  • Recrystallization : Ethanol or methanol recrystallization removes impurities, yielding white crystalline solids .
  • Column Chromatography : Silica gel columns with gradient elution (e.g., 5–20% methanol in dichloromethane) resolve E/Z hydrazone isomers .

Advanced Research Questions

Q. What factors influence the stability of this compound under varying pH conditions?

  • Methodology :

  • pH-Dependent Stability Studies : Incubate the compound in buffered solutions (pH 2–10) at 37°C for 24 hours. Analyze degradation via HPLC (C18 column, acetonitrile/water mobile phase). Stability decreases in alkaline conditions (pH > 8) due to hydrazone hydrolysis .

Q. How does structural modification of the hydrazone moiety affect biological activity (e.g., antimicrobial or anticancer properties)?

  • Methodology :

  • Antimicrobial Assays : Test derivatives against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using disk diffusion. Substituents like electron-withdrawing groups (e.g., –NO2_2) enhance activity .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa). Hydrazones with methoxybenzylidene substituents show IC50_{50} values <10 µM .

Q. What computational tools are suitable for predicting the reactivity of this compound in cyclization reactions?

  • Methodology :

  • DFT Calculations : Gaussian 09 with B3LYP/6-31G(d) basis set predicts transition states for intramolecular cyclization to form oxadiazoles .
  • Molecular Docking : AutoDock Vina evaluates binding affinity to bacterial enzyme targets (e.g., DHFR) for rational drug design .

Q. How can analytical methods be developed to quantify trace impurities in synthesized batches?

  • Methodology :

  • HPLC-MS : Use a C18 column (250 × 4.6 mm, 5 µm) with gradient elution (water:acetonitrile 70:30 to 30:70). Limit of detection (LOD) for impurities is <0.1% .

Q. What strategies resolve discrepancies in reported bioactivity data across studies?

  • Methodology :

  • Meta-Analysis : Compare assay protocols (e.g., cell line viability vs. enzymatic inhibition). Variations in solvent (DMSO vs. ethanol) and incubation time (24 vs. 48 hours) significantly alter IC50_{50} values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.